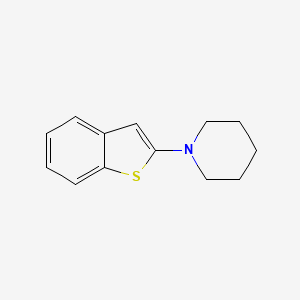
4,4'-Diazido-3,3'-dimethoxy-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diazido-3,3’-dimethoxy-biphenyl is an organic compound characterized by the presence of two azido groups and two methoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diazido-3,3’-dimethoxy-biphenyl typically involves the diazotization of 4,4’-diamino-3,3’-dimethoxy-biphenyl followed by azidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful conversion of amino groups to azido groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and azidation processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diazido-3,3’-dimethoxy-biphenyl can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido groups.
Major Products Formed
Oxidation: Formation of 4,4’-dinitro-3,3’-dimethoxy-biphenyl.
Reduction: Formation of 4,4’-diamino-3,3’-dimethoxy-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Diazido-3,3’-dimethoxy-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Potential use in bioconjugation and labeling of biomolecules due to its azido groups.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including photoresists and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Diazido-3,3’-dimethoxy-biphenyl involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science. The methoxy groups provide additional stability and solubility to the compound.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-3,3’-dimethoxy-biphenyl: Precursor to the diazido compound, used in similar applications.
4,4’-Dinitro-3,3’-dimethoxy-biphenyl: Oxidized form, used in different chemical contexts.
4,4’-Dimethoxy-biphenyl: Lacks azido groups, used in simpler organic syntheses.
Uniqueness
4,4’-Diazido-3,3’-dimethoxy-biphenyl is unique due to the presence of both azido and methoxy groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
43101-09-3 |
|---|---|
Molecular Formula |
C14H12N6O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[[4-(4-diazonioimino-3-methoxycyclohexa-2,5-dien-1-ylidene)-2-methoxycyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C14H12N6O2/c1-21-13-7-9(3-5-11(13)17-19-15)10-4-6-12(18-20-16)14(8-10)22-2/h3-8H,1-2H3 |
InChI Key |
WLNIECNLFRHWOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=CC(=N[N+]#N)C(=C2)OC)C=CC1=NN=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


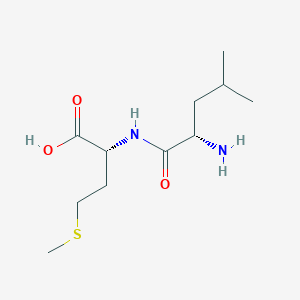
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
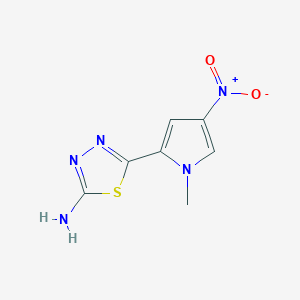

![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
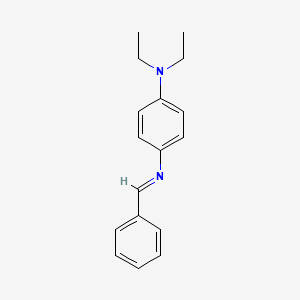
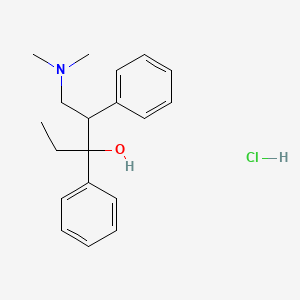


![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)

